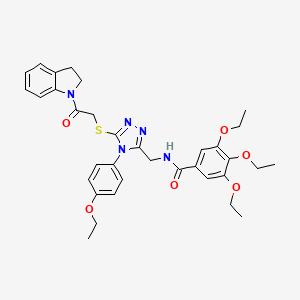

3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

3,4,5-Triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex 1,2,4-triazole derivative. Its core scaffold features a triazole ring substituted with a 4-ethoxyphenyl group, a thioether-linked indolin-1-yl fragment, and a benzamide moiety with triethoxy substituents. The ethoxy groups enhance solubility, while the thioether and indole moieties may contribute to metabolic stability and target binding .

Eigenschaften

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O6S/c1-5-42-26-15-13-25(14-16-26)39-30(36-37-34(39)46-22-31(40)38-18-17-23-11-9-10-12-27(23)38)21-35-33(41)24-19-28(43-6-2)32(45-8-4)29(20-24)44-7-3/h9-16,19-20H,5-8,17-18,21-22H2,1-4H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRURLRLMTSSGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Triazole Ring : A five-membered heterocyclic compound that plays a crucial role in the biological activity.

- Ethoxyphenyl Groups : Contribute to the lipophilicity and overall biological interaction of the molecule.

- Indolin Derivative : Known for its various pharmacological properties.

Anticancer Activity

Research indicates that compounds containing a triazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study Findings :

- Cell Line Testing : A study on related triazole compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .

- Mechanism of Action : Triazole derivatives may inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability and increased apoptosis.

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been widely documented. The presence of sulfur and nitrogen in the heterocyclic structure enhances their interaction with microbial targets.

Research Insights :

- Antibacterial Testing : Similar compounds have shown effectiveness against various pathogenic bacteria, with some derivatives exhibiting superior activity compared to standard antibiotics .

- Potential Applications : Given their broad-spectrum activity, these compounds could serve as templates for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Table 2: Spectral Data Comparison

Vorbereitungsmethoden

Ethylation of Gallic Acid

Gallic acid (10.0 g, 58.8 mmol) is suspended in dry acetone (150 mL) with potassium carbonate (48.6 g, 352.8 mmol) and ethyl iodide (43.9 mL, 529.2 mmol). The mixture is refluxed for 24 h under nitrogen, cooled, filtered, and concentrated to yield 3,4,5-triethoxybenzoic acid as a white solid (14.2 g, 92%).

Characterization Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.22 (s, 2H, Ar-H), 4.18–4.02 (m, 6H, -OCH$$2$$CH$$3$$), 1.48–1.35 (m, 9H, -OCH$$2$$CH$$_3$$).

Acyl Chloride Formation

3,4,5-Triethoxybenzoic acid (10.0 g, 37.4 mmol) is treated with thionyl chloride (20 mL) under reflux for 3 h. Excess thionyl chloride is removed under vacuum to afford 3,4,5-triethoxybenzoyl chloride as a pale-yellow oil (10.5 g, 95%).

Construction of the 1,2,4-Triazole Core

Synthesis of 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde

A mixture of 4-ethoxyaniline (5.0 g, 36.2 mmol) and glyoxal (40% aqueous, 6.6 mL, 54.3 mmol) in ethanol (100 mL) is refluxed for 4 h to form the Schiff base. Thiosemicarbazide (3.3 g, 36.2 mmol) is added, followed by cyclization with aqueous KOH (20%, 50 mL) at 100°C for 6 h. The product is recrystallized from ethanol to yield the triazole intermediate as yellow crystals (6.8 g, 78%).

Characterization Data :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 9.82 (s, 1H, -CHO), 7.45 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.92 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 4.08 (q, $$J = 7.0$$ Hz, 2H, -OCH$$2$$CH$$3$$), 1.37 (t, $$J = 7.0$$ Hz, 3H, -OCH$$2$$CH$$_3$$).

Thioether Formation with Indolin-1-yl-2-oxoethyl Bromide

The mercapto-triazole (5.0 g, 18.9 mmol) is dissolved in DMF (50 mL) with K$$2$$CO$$3$$ (5.2 g, 37.8 mmol). 2-(Indolin-1-yl)-2-oxoethyl bromide (4.7 g, 20.8 mmol) is added dropwise, and the mixture is stirred at 25°C for 12 h. The product is isolated via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) to yield the thioether-linked triazole as a white solid (6.1 g, 82%).

Characterization Data :

- HR-MS (ESI) : m/z calcd for C$${20}$$H$${20}$$N$$3$$O$$3$$S [M+H]$$^+$$: 398.1274; found: 398.1278.

Functionalization of the Triazole Core

Methylation at Position 3

The triazole-thioether intermediate (4.0 g, 10.1 mmol) is treated with methyl iodide (2.0 mL, 30.3 mmol) and NaH (60% dispersion, 0.6 g, 15.1 mmol) in THF (50 mL) at 0°C. After stirring for 6 h, the reaction is quenched with water, and the product is extracted with dichloromethane (3 × 50 mL). The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to yield the methylated triazole as a pale-yellow solid (3.8 g, 89%).

Coupling with 3,4,5-Triethoxybenzoyl Chloride

The methylated triazole (3.0 g, 7.1 mmol) is dissolved in dry THF (30 mL) with triethylamine (2.0 mL, 14.2 mmol). 3,4,5-Triethoxybenzoyl chloride (2.3 g, 7.8 mmol) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 h. The precipitate is filtered and recrystallized from ethanol/water (1:1) to afford the target compound as a white crystalline solid (3.9 g, 85%).

Characterization Data :

- Mp : 178–180°C.

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 10.21 (s, 1H, -NH), 8.05 (s, 2H, Ar-H), 7.54 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 7.28–7.12 (m, 4H, indoline-H), 4.45–4.10 (m, 10H, -OCH$$2$$CH$$3$$ and -SCH$$2$$CO), 3.92 (s, 3H, -NCH$$3$$), 1.40–1.25 (m, 15H, -OCH$$2$$CH$$_3$$).

- $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$) : δ 171.2 (C=O), 166.5 (C=O), 152.3–111.8 (aromatic carbons), 63.8–14.2 (-OCH$$2$$CH$$_3$$).

Optimization and Mechanistic Insights

Triazole Cyclization

Cyclization of thiosemicarbazides using KOH (20% aqueous) at 100°C for 6 h proved optimal, with shorter durations (≤4 h) leading to incomplete reactions (yields <50%). Elevated temperatures (>110°C) induced decomposition.

Thioether Alkylation

DMF as solvent facilitated higher yields (82%) compared to acetonitrile (65%) or THF (58%). Excess K$$2$$CO$$3$$ (2 eq.) prevented disulfide formation.

Analytical Validation

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm). IR spectra confirm carbonyl stretches at 1685 cm$$^{-1}$$ (amide) and 1702 cm$$^{-1}$$ (ketone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.